molecular formula C20H19FN2O4S B11155369 2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11155369
M. Wt: 402.4 g/mol
InChI Key: NGUXZQCATWMNAX-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid.

    Reduction: Reduction of the carboxamide group can yield an amine.

Scientific Research Applications

2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide: Lacks the trimethoxyphenyl group, which may reduce its potency.

    2-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring, which can alter its chemical properties

Uniqueness

The presence of both the fluorophenyl and trimethoxyphenyl groups in 2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide contributes to its unique chemical and biological properties. The fluorine atom enhances its lipophilicity and metabolic stability, while the trimethoxyphenyl group can improve its binding affinity to biological targets .

Properties

Molecular Formula

C20H19FN2O4S

Molecular Weight

402.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C20H19FN2O4S/c1-11-17(23-20(28-11)13-7-5-6-8-14(13)21)19(24)22-12-9-15(25-2)18(27-4)16(10-12)26-3/h5-10H,1-4H3,(H,22,24)

InChI Key

NGUXZQCATWMNAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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